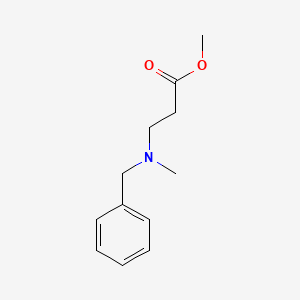

Methyl 3-(benzyl(methyl)amino)propanoate

Description

The exact mass of the compound Methyl 3-[benzyl(methyl)amino]propanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(benzyl(methyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzyl(methyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[benzyl(methyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(9-8-12(14)15-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBMLSVBKSZULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)OC)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: Methyl 3-(benzyl(methyl)amino)propanoate

Executive Summary & Core Directive

Target Molecule: Methyl 3-(benzyl(methyl)amino)propanoate

CAS: 17946-01-9

IUPAC: Methyl 3-[benzyl(methyl)amino]propanoate

Primary Application: Critical intermediate in the synthesis of pharmaceutical APIs (e.g., Riociguat, Ibandronate) and a versatile building block for

This guide details the Aza-Michael Addition pathway as the "Gold Standard" for synthesis. Unlike alkylation routes utilizing alkyl halides, this pathway offers 100% atom economy, requires no stoichiometric base, and generates zero salt waste. The protocol is designed for high throughput and scalability, utilizing the nucleophilicity of N-benzylmethylamine to attack the soft electrophile methyl acrylate.

Retrosynthetic Analysis

To understand the structural assembly, we deconstruct the target molecule. The most logical disconnection occurs at the C-N bond

Figure 1: Retrosynthetic disconnection revealing the Aza-Michael pathway.

Primary Synthesis Pathway: Aza-Michael Addition

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the secondary amine's lone pair onto the

Critical Considerations:

-

Thermodynamics: The reaction is exothermic. On a large scale, the rate of addition must be controlled to manage heat generation and prevent the polymerization of methyl acrylate.

-

Kinetics: While primary amines react at room temperature, the secondary amine (N-benzylmethylamine) is sterically more hindered. Mild heating (40–60°C) or a Lewis acid catalyst/promoter (e.g., Silica, DBU) can accelerate the reaction, though the uncatalyzed thermal route is preferred for purity.

Figure 2: Mechanistic flow of the Aza-Michael addition.

Experimental Protocol (Self-Validating System)

Reagents:

-

N-Benzylmethylamine (1.0 equiv.)

-

Methyl Acrylate (1.2 equiv.)[1] — Note: Excess used to drive kinetics; easily removed.

-

Solvent: Methanol (Green alternative: Ethanol or Neat)

-

Inhibitor: Hydroquinone (trace, optional if using fresh acrylate)

Step-by-Step Methodology:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

).[2] -

Charge: Add N-Benzylmethylamine (e.g., 12.1 g, 100 mmol) and Methanol (30 mL) to the flask.

-

Addition: Cool the solution to 0°C (ice bath). Add Methyl Acrylate (10.3 g, 120 mmol) dropwise over 20 minutes.

-

Validation: Monitor internal temperature; do not exceed 10°C during addition to avoid uncontrolled exotherm.

-

-

Reaction: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

-

Optimization: If TLC shows starting amine remains, heat to 50°C for 1 hour.

-

TLC System: Hexane:Ethyl Acetate (3:1). Stain with KMnO

or Dragendorff’s reagent (amine detection).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove Methanol and excess Methyl Acrylate.

-

Note: Methyl Acrylate bp is ~80°C; Product bp is significantly higher.

-

-

Purification:

-

The residue is typically a clean oil (>95% purity).

-

For pharma-grade purity, perform vacuum distillation (approx. 110–120°C at 0.5 mmHg) or flash chromatography (SiO

, Hexane/EtOAc gradient).

-

Analytical Characterization

Confirm identity using Nuclear Magnetic Resonance (NMR).[2][3][4][5] The following table summarizes expected shifts for the product in CDCl

| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| A | Phenyl | 7.20 – 7.35 | Multiplet | 5H | Aromatic ring protons |

| B | O-Methyl | 3.67 | Singlet | 3H | Ester methyl group |

| C | N-Benzyl | 3.52 | Singlet | 2H | Benzylic CH |

| D | N-CH | 2.75 | Triplet ( | 2H | |

| E | CO-CH | 2.50 | Triplet ( | 2H | |

| F | N-Methyl | 2.22 | Singlet | 3H | Characteristic N-Me signal |

Mass Spectrometry (ESI):

-

[M+H]

: Calculated: 208.13; Observed: 208.1.

Process Optimization & Scale-Up

For industrial scale-up, the "Neat" (solvent-free) approach is preferred to maximize volumetric productivity.

Solvent Selection Matrix

| Solvent | Rate | Green Score | Comments |

| Methanol | Fast | High | Good solubility, protic solvent aids proton transfer. |

| Toluene | Moderate | Medium | Good for azeotropic drying if water is present. |

| Neat | Fast | Highest | Requires careful exotherm control. Best for E-factor. |

Impurity Management

-

Polymerization: Methyl acrylate can polymerize.[6] Prevention: Use commercial acrylate containing MEHQ inhibitor; keep reaction under air (oxygen activates inhibitor) or add fresh inhibitor if running strictly anaerobic.

-

Bis-Addition: Not possible with N-benzylmethylamine (secondary amine).

-

Hydrolysis: Avoid water ingress to prevent ester hydrolysis to the carboxylic acid.

Figure 3: Operational workflow for the synthesis process.

Safety & Handling

-

Methyl Acrylate: Highly flammable, lachrymator, skin sensitizer. Handle in a fume hood.

-

N-Benzylmethylamine: Corrosive, causes skin burns.

-

Recommendation: Wear butyl rubber gloves and chemical splash goggles. Quench spills with dilute acid (for amine) or inert absorbent (for acrylate).

References

-

ChemicalBook. (n.d.). Methyl 3-(benzyl(methyl)amino)propanoate synthesis and properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 824679, Methyl 3-(benzyl(methyl)amino)propanoate. Retrieved from

-

Movsisyan, M., et al. (2016).[7] 2-[Benzyl(methyl)amino]propanedinitrile-New Building Block for Synthesis of Riociguat.[7] Der Pharma Chemica, 8(4), 136-141. (Describes analogous Michael addition conditions). Retrieved from

-

CymitQuimica. (n.d.).[3] Methyl 3-(benzylamino)propanoate - Applications in drug development. Retrieved from

-

Beller, M., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(8), 3054–3131. (Review of Aza-Michael mechanisms). Retrieved from

Sources

- 1. JP5571378B2 - Synthesis method of ibandronate sodium - Google Patents [patents.google.com]

- 2. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 7. derpharmachemica.com [derpharmachemica.com]

Methyl 3-(benzyl(methyl)amino)propanoate CAS number 17946-01-9

Topic: Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9) Content Type: Technical Monograph & Application Guide Audience: Synthetic Organic Chemists, Process Development Scientists, and Medicinal Chemists.

Strategic Utilization in N-Alkylated -Amino Acid Synthesis

Executive Summary & Molecular Identity

Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9) is a specialized tertiary amine ester serving as a critical "linchpin" intermediate in the synthesis of functionalized

Its primary utility lies in medicinal chemistry as a pharmacophore builder for CNS-active agents requiring an N-methyl-3-phenylpropylamine motif, and as a precursor for pyrrolidine-based heterocycles.

Physicochemical Profile (Datasheet)

| Property | Value | Note |

| CAS Number | 17946-01-9 | Distinct from sec-amine (23574-01-8) |

| IUPAC Name | Methyl 3-[benzyl(methyl)amino]propanoate | |

| Molecular Formula | C | |

| Molecular Weight | 207.27 g/mol | |

| Physical State | Pale yellow oil | |

| Boiling Point | ~115–120 °C (at 1 mmHg) | Predicted / High Vacuum required |

| LogP | 1.6 | Lipophilic, organic soluble |

| Solubility | DCM, MeOH, EtOAc, Toluene | Insoluble in water (neutral pH) |

Synthetic Pathways: The Aza-Michael Addition

The most robust and atom-economical route to CAS 17946-01-9 is the Aza-Michael addition . While literature often cites the reaction of benzylamine (primary) with acrylates, the synthesis of this specific target requires N-benzylmethylamine (secondary) to generate the tertiary amine product.

Reaction Mechanism & Protocol

This reaction is thermodynamically driven and typically proceeds without metal catalysis, though Lewis acids can accelerate kinetics.

Reagents:

-

N-Benzylmethylamine (Nucleophile)

-

Methyl Acrylate (Michael Acceptor)

-

Solvent: Methanol (Protic solvents accelerate the proton-transfer step) or Solvent-Free (Green Chemistry).

Step-by-Step Protocol (Solvent-Free Variation):

-

Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add N-benzylmethylamine (1.0 equiv).

-

Addition: Cool the amine to 0°C. Add Methyl Acrylate (1.1 equiv) dropwise over 30 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

-

Process Insight: Monitoring by TLC (Hexane/EtOAc 4:1) will show the disappearance of the amine spot.

-

-

Workup: Remove excess methyl acrylate under reduced pressure (rotary evaporator).

-

Purification: The crude oil is often >95% pure. For pharmaceutical grade (>99%), perform vacuum distillation (0.5 mmHg) or flash chromatography (Silica gel, Hexane/EtOAc gradient).

Pathway Visualization (DOT)

Caption: Aza-Michael addition pathway illustrating the conversion of secondary amine precursors to the target tertiary amino ester.

Reactivity & Divergent Synthetic Utility

Once synthesized, CAS 17946-01-9 serves as a versatile "switch" molecule. The ester and the amine functionalities allow for orthogonal modifications.

A. Reduction to

-Amino Alcohols

The ester moiety is readily reduced to the alcohol, yielding 3-(benzyl(methyl)amino)propan-1-ol . This is a crucial step in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) where a 3-carbon linker is required.

-

Reagent: LiAlH

(strong) or LiBH -

Outcome: Formation of the 1,3-amino alcohol motif.

B. Hydrolysis to

-Amino Acids

Saponification yields N-benzyl-N-methyl-

-

Reagent: LiOH in THF/Water.

-

Significance: These unnatural amino acids introduce conformational constraints in peptide backbones, increasing proteolytic stability.

C. Cyclization (Pyrrolidine Synthesis)

If the benzyl group is removed (hydrogenolysis) and the ester is reacted with a dielectrophile, this backbone can form pyrrolidinones. However, a more direct application is the Dieckmann Condensation analogue if the chain is extended, leading to piperidine derivatives.

Transformation Workflow (DOT)

Caption: Divergent synthesis map showing the three primary chemical fates of the target molecule.

Quality Control & Analytical Validation

To validate the synthesis of CAS 17946-01-9 versus the secondary amine byproduct, NMR spectroscopy is the gold standard.

Diagnostic NMR Signals (

H NMR, 400 MHz, CDCl

)

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| Ar-H | 7.20 – 7.35 | Multiplet | 5H | Confirms Benzyl group |

| O-CH | 3.65 | Singlet | 3H | Methyl Ester (Distinct from ethyl) |

| N-CH | 3.50 | Singlet | 2H | Benzylic protons |

| N-CH | 2.75 | Triplet ( | 2H | |

| CO-CH | 2.50 | Triplet ( | 2H | |

| N-CH | 2.25 | Singlet | 3H | CRITICAL: Proves Tertiary Amine |

Note: The presence of a singlet at 2.25 ppm is the definitive proof of the N-methyl group. If this is absent and a broad singlet (NH) appears >1.5 ppm, the reaction failed or used the wrong starting amine.

Safety & Handling (EHS)

While not highly toxic, this compound combines the properties of amines and esters.

-

Hazards: Skin and eye irritant (H315, H319). Potential sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can oxidize over time, turning dark; the ester is susceptible to hydrolysis if exposed to moisture.

-

Disposal: Organic nitrogenous waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 824679, Methyl 3-(benzyl(methyl)amino)propanoate. Retrieved from [Link]

-

Trivedi, R., et al. (2011). Conjugate addition of benzyl amine and methyl acrylate using different solvents. ResearchGate.[2] (Methodology adapted for N-methyl analog). Retrieved from [Link]

-

NIST Chemistry WebBook. 3-(Benzylmethylamino)-1-propanol (Reduction Product). SRD 69.[3] Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structure Determination of Methyl 3-(benzyl(methyl)amino)propanoate

This guide provides a comprehensive, in-depth technical overview of the process for determining the crystal structure of Methyl 3-(benzyl(methyl)amino)propanoate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the precise elucidation of molecular structures. This document outlines the necessary steps from synthesis and crystallization to the final analysis and interpretation of the crystallographic data, emphasizing the causality behind experimental choices and adherence to the highest standards of scientific integrity.

Introduction: The Significance of Structural Elucidation

Methyl 3-(benzyl(methyl)amino)propanoate, with the chemical formula C12H17NO2, is a small organic molecule that holds potential as a building block in the synthesis of more complex pharmaceutical compounds.[1] Its structural features, including a tertiary amine and an ester functional group, make it a candidate for various chemical transformations and a subject of interest for understanding intermolecular interactions.

The determination of its single-crystal X-ray structure is a critical step in fully characterizing this compound. A precise three-dimensional model at atomic resolution provides invaluable information on:

-

Conformation: The exact spatial arrangement of the atoms and functional groups.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions such as hydrogen bonds, van der Waals forces, and potential π-stacking, which govern the crystal packing.

-

Stereochemistry: Unambiguous assignment of the absolute configuration if the molecule is chiral and crystallized as a single enantiomer.

-

Physicochemical Properties: A basis for understanding and predicting properties like solubility, melting point, and stability.

This guide will walk through the entire workflow for achieving this structural determination, providing both theoretical grounding and practical, step-by-step protocols.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure compound. The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction analysis.

Synthetic Pathway

A plausible and efficient method for the synthesis of Methyl 3-(benzyl(methyl)amino)propanoate is the N-alkylation of methyl 3-(methylamino)propanoate with benzyl bromide. This reaction is a standard procedure in organic synthesis.

dot

Caption: Synthetic pathway for Methyl 3-(benzyl(methyl)amino)propanoate.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of methyl 3-(methylamino)propanoate (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K2CO3) (2.0 eq) as a base.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

Purification

The crude product obtained after the workup will likely require further purification to achieve the high purity (>99%) necessary for successful crystallization.

| Purification Method | Rationale and Expected Outcome |

| Column Chromatography | This is the most common and effective method for purifying small organic molecules. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point. This will separate the desired product from unreacted starting materials and byproducts. |

| Distillation | If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. |

The purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Crystallization: The Art of Growing Single Crystals

Crystallization is often the most challenging and empirical step in the process. The goal is to create a supersaturated solution from which a single, well-ordered crystal can nucleate and grow.

Solvent Selection

The choice of solvent is critical. A good solvent for crystallization will dissolve the compound when heated but will result in a supersaturated solution upon cooling. A solvent screen is highly recommended.

Common Solvents for Screening:

-

Ethanol

-

Methanol

-

Isopropanol

-

Acetone

-

Acetonitrile

-

Ethyl acetate

-

Hexanes

-

Dichloromethane

-

Toluene

Crystallization Techniques

| Technique | Description | Suitability |

| Slow Evaporation | The compound is dissolved in a volatile solvent, and the solvent is allowed to evaporate slowly over days or weeks. | Simple and effective for many compounds. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. | A widely used and often successful method. |

| Vapor Diffusion | A solution of the compound in a good solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a "poor" solvent (a solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization. | A very controlled method that can yield high-quality crystals. |

| Solvent Layering | Similar to vapor diffusion, but the poor solvent is carefully layered on top of the solution of the compound in the good solvent. Crystallization occurs at the interface. | Useful when vapor diffusion is not effective. |

dot

Caption: General workflow for the crystallization of a small molecule.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, the process of X-ray diffraction analysis can begin.[2][3] This technique provides detailed information about the three-dimensional arrangement of atoms within the crystal.[3][4]

Data Collection

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is collected at low temperatures.

-

Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity and position of each diffracted X-ray beam are recorded.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to generate a list of unique reflection intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.

Data Validation and Reporting

Adherence to the standards set by the International Union of Crystallography (IUCr) is crucial for ensuring the quality and reproducibility of the crystallographic data.[5][6]

-

checkCIF: Before publication or deposition, the final crystallographic information file (CIF) must be validated using the IUCr's checkCIF service.[5][6] This program checks for inconsistencies and potential errors in the data.

-

Data Deposition: The final CIF and structure factor data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community.

Interpreting the Crystal Structure of Methyl 3-(benzyl(methyl)amino)propanoate

A successful structure determination will yield a wealth of information. The final output will be a CIF file containing all the crystallographic parameters.

Key Crystallographic Data

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| R-factor | A measure of the agreement between the calculated and observed structure factors. A lower R-factor indicates a better fit. |

Molecular and Supramolecular Analysis

-

Bond Lengths and Angles: These can be compared to standard values to confirm the chemical identity and to identify any unusual geometric features.

-

Torsional Angles: These define the conformation of the molecule, particularly the orientation of the benzyl and methyl ester groups relative to the central nitrogen atom.

-

Crystal Packing: Analysis of the crystal packing will reveal the intermolecular interactions that stabilize the crystal lattice. In the case of Methyl 3-(benzyl(methyl)amino)propanoate, one might expect to observe C-H···O hydrogen bonds involving the ester carbonyl group and various C-H donors.

Conclusion

The determination of the crystal structure of Methyl 3-(benzyl(methyl)amino)propanoate is a multi-step process that requires careful execution and attention to detail at every stage. From the synthesis of a high-purity compound to the final refinement and validation of the crystallographic data, each step is critical for obtaining a reliable and accurate three-dimensional molecular structure. The resulting structural information is not merely a static picture of the molecule but a powerful tool for understanding its chemical behavior and for guiding the design of new molecules with desired properties in the fields of drug discovery and materials science.

References

-

International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). submission instructions (Data Reports) - IUCrData. Retrieved from [Link]

-

International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Online submission instructions - IUCrData. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

-

Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

McMahon, B., & Hall, S. R. (2023). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), a1-a2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-(benzyl(methyl)amino)propanoate. PubChem. Retrieved from [Link]

Sources

- 1. Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. iucr.org [iucr.org]

Potential applications of Methyl 3-(benzyl(methyl)amino)propanoate in medicinal chemistry

Technical Guide: Methyl 3-(benzyl(methyl)amino)propanoate as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 120556-96-7 / Derivative of 23574-01-8) represents a "privileged intermediate" in modern drug discovery. Structurally, it is a

-

Synthetic Accessibility: It is generated via a high-atom-economy Aza-Michael addition.[1]

-

Peptidomimetic Potential: It serves as a direct precursor to

-methylated -

Divergent Reactivity: The molecule acts as a "hub" for constructing nitrogenous heterocycles (pyrrolidines, piperidines) essential for CNS-active pharmacophores.

Part 1: Structural Analysis & Synthetic Accessibility

The synthesis of Methyl 3-(benzyl(methyl)amino)propanoate is a textbook example of "Green Chemistry" applied to pharmaceutical intermediates. It is typically synthesized via the conjugate addition (Aza-Michael reaction) of

Mechanism and Atom Economy

Unlike substitution reactions that generate salt waste, this addition reaction is 100% atom-economic. The nucleophilic nitrogen of the secondary amine attacks the

Key Synthetic Advantages:

-

No By-products: The proton transfer is internal; no leaving group is required.

-

Scalability: The reaction often proceeds neat (solvent-free) or in green solvents like water or alcohols.

-

Chemo-selectivity: The reaction is highly selective for the

-position, avoiding 1,2-addition under standard thermal conditions.

Visualization: Aza-Michael Synthesis Pathway

Figure 1: The atom-economic Aza-Michael addition pathway for generating the target scaffold.

Part 2: Medicinal Chemistry Applications

As a Senior Application Scientist, I categorize the utility of this molecule into three primary domains: Peptidomimetics, Heterocyclic Synthesis, and Linker Chemistry.

Peptidomimetics: The -Amino Acid Advantage

Upon hydrolysis, the ester yields

-

Metabolic Stability: Natural

-peptides are rapidly degraded by proteases. Incorporating -

Conformational Bias: The

-methyl group restricts the conformational freedom of the peptide backbone, often locking the molecule into a bioactive conformation (e.g., favoring turn structures).

Heterocyclic Construction (The "Hub" Concept)

This molecule is a precursor to pyrrolidines and piperidines, which are ubiquitous in alkaloids and pharmaceutical agents.

-

Dieckmann Condensation: If the ester chain is extended or modified, intramolecular cyclization can yield pyrrolidinones.

-

Reductive Cyclization: Reduction of the ester to an aldehyde, followed by reaction with a tethered nucleophile, allows for ring closure.

Strategic Protecting Group Logic

The

-

Lipophilicity: It aids cell permeability during early assays.

-

Removal: It can be cleaved via catalytic hydrogenolysis (

) to reveal a secondary amine, which can then be further diversified (e.g., coupling to a fluorophore or a PROTAC E3 ligase ligand).

Visualization: Divergent Application Tree

Figure 2: Divergent synthetic pathways utilizing the scaffold for drug discovery.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.

Protocol A: Synthesis via Solvent-Free Aza-Michael Addition

Objective: Synthesize Methyl 3-(benzyl(methyl)amino)propanoate on a multigram scale.

Reagents:

- -Methylbenzylamine (1.0 equiv)

-

Methyl Acrylate (1.1 equiv) – Excess drives kinetics

-

Catalyst: None (or 5 mol% Acetic Acid if kinetics are slow)

Step-by-Step Methodology:

-

Setup: Place

-methylbenzylamine (12.1 g, 100 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar. -

Addition: Cool the flask to 0°C (ice bath). Add methyl acrylate (9.5 g, 110 mmol) dropwise over 15 minutes. Exothermic reaction – monitor temperature.

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–6 hours.

-

Checkpoint 1 (TLC): Spot the reaction mixture against the starting amine (Mobile phase: 20% EtOAc/Hexane). The starting amine spot should disappear.

-

Workup: Evaporate excess methyl acrylate under reduced pressure (rotary evaporator).

-

Purification: The residue is typically pure enough (>95%) for subsequent steps. For analytical purity, perform vacuum distillation (bp ~140°C at 2 mmHg) or flash column chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary Table

| Parameter | Value / Observation |

| Yield | 92–98% (Quantitative) |

| Appearance | Colorless to pale yellow oil |

| Storage | Store at 4°C under Argon (Avoid ester hydrolysis) |

References

-

Reaction Mechanism & Kinetics

-

Medicinal Chemistry Applications

-

Heterocyclic Synthesis

-

General Properties

-

N-Benzyl-beta-alanine methyl ester hydrochloride - Product Guide. BenchChem.[4]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03866A [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C [[double bond, length as m-dash]] C–N donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. frontiersin.org [frontiersin.org]

Methyl 3-(benzyl(methyl)amino)propanoate: A Strategic Building Block in Advanced Organic and Medicinal Synthesis

Introduction and Structural Rationale

In modern drug discovery and complex organic synthesis, the selection of bifunctional building blocks dictates the efficiency, scalability, and yield of the entire synthetic route. Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 17946-01-9) is a highly versatile, orthogonally protected

The structural logic behind this specific molecule is rooted in its dual-protection strategy:

-

The Benzyl (Bn) Group: Acts as a robust protecting group for the secondary amine. It prevents unwanted over-alkylation or premature amidation during upstream synthetic steps, yet can be cleanly removed under mild, neutral hydrogenolysis conditions.

-

The Methyl Ester: Provides a stable, easily handled carboxylate mask that can undergo orthogonal saponification (to a free acid) or direct amidation without disturbing the benzyl-protected amine.

Upon deprotection, this molecule yields methyl 3-(methylamino)propanoate (CAS: 24549-12-0), a highly sought-after secondary amine utilized extensively as a PROTAC (Proteolysis Targeting Chimera) linker[2] and as a core pharmacophore in central nervous system (CNS) therapeutics, including PDE10 inhibitors[3].

Table 1: Physicochemical Profile & Identifiers

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | Methyl 3-[benzyl(methyl)amino]propanoate | Standardized nomenclature for regulatory filing |

| CAS Registry Number | 17946-01-9 | Primary identifier for procurement and safety[4] |

| Molecular Formula | C12H17NO2 | Determines mass balance in synthetic planning |

| Molecular Weight | 207.27 g/mol | Low MW ensures high atom economy in linker design |

| SMILES | CN(CCC(=O)OC)CC1=CC=CC=C1 | Useful for computational modeling and docking |

Upstream Synthesis: The Aza-Michael Addition

The most atom-economical and scalable method to synthesize methyl 3-(benzyl(methyl)amino)propanoate is via an aza-Michael addition[5]. This conjugate addition involves the nucleophilic attack of N-benzylmethylamine onto the electron-deficient

Causality in Experimental Design

-

Solvent Selection (Methanol): While the reaction can be run neat, utilizing methanol as a protic solvent significantly accelerates the reaction rate. The hydroxyl protons of methanol stabilize the enolate-like transition state via hydrogen bonding, lowering the activation energy barrier.

-

Absence of Catalyst: Because N-benzylmethylamine is a highly nucleophilic secondary amine and methyl acrylate is an unhindered, highly electrophilic Michael acceptor, the reaction proceeds quantitatively at room temperature without the need for Lewis acid or base catalysis. This prevents catalyst-induced polymerization of the acrylate.

Protocol 1: Scalable Aza-Michael Addition

This protocol is designed as a self-validating system; the absence of starting material by TLC directly correlates to quantitative conversion.

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate (1.0 equivalent, e.g., 100 mmol) in anhydrous methanol (0.5 M concentration).

-

Addition: Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction. Slowly add N-benzylmethylamine (1.05 equivalents) dropwise via a pressure-equalizing addition funnel over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction mixture to stir at ambient temperature (20–25 °C) for 12–16 hours.

-

Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1, UV and Ninhydrin stain). The disappearance of the secondary amine spot confirms reaction completion.

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporation at 40 °C) to remove methanol and unreacted methyl acrylate.

-

Purification: The crude product is typically >95% pure. If analytical purity is required, pass the residue through a short plug of silica gel or perform vacuum distillation.

Downstream Activation: Catalytic Hydrogenolysis

To utilize the building block in PROTAC synthesis or API manufacturing, the benzyl group must be cleaved to expose the secondary amine, yielding methyl 3-(methylamino)propanoate[6].

Causality in Experimental Design

-

Catalyst Choice (10% Pd/C): Palladium on carbon is highly specific for the cleavage of allylic and benzylic C-N bonds. The 10% loading provides an optimal surface-area-to-metal ratio for rapid hydrogen transfer.

-

Atmospheric Control: Purging with nitrogen prior to introducing hydrogen gas is not merely a safety precaution; it displaces oxygen that could competitively bind to the palladium surface, thereby preventing catalyst poisoning and unwanted oxidation of the amine.

Protocol 2: Benzyl Deprotection via Hydrogenolysis

-

Setup: Charge a Schlenk flask or hydrogenation vessel with methyl 3-(benzyl(methyl)amino)propanoate (1.0 eq) and dissolve in absolute ethanol (0.2 M).

-

Catalyst Loading: Carefully add 10% Pd/C (5–10% w/w relative to the substrate) in small portions. Caution: Pd/C is pyrophoric; ensure the solvent fully wets the catalyst.

-

Atmosphere Exchange: Seal the vessel. Evacuate the flask under vacuum and backfill with inert Nitrogen gas (repeat 3 times). Subsequently, evacuate and backfill with Hydrogen gas (H2) via a double-layer latex balloon or a controlled pressure manifold (1 atm).

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Refill the H2 balloon as necessary.

-

Validation: Monitor by LC-MS or TLC. The product, methyl 3-(methylamino)propanoate, will appear as a highly polar, ninhydrin-positive spot.

-

Workup: Purge the system with Nitrogen. Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the secondary amine as a colorless to pale yellow oil[6].

Caption: Synthetic workflow from raw materials to the active secondary amine building block.

Applications in Advanced Therapeutics

PROTAC Linker Engineering

Targeted protein degradation relies heavily on the physicochemical properties of the linker connecting the target ligand to the E3 ligase recruiter. Methyl 3-(methylamino)propanoate is a premier PROTAC linker[7]. The secondary amine can undergo nucleophilic aromatic substitution (SNAr) or reductive amination with a target ligand, while the methyl ester can be subsequently hydrolyzed to a free carboxylic acid for amide coupling with an E3 ligase ligand (e.g., a thalidomide or VHL derivative). This stepwise, orthogonal reactivity ensures high-yielding, modular PROTAC assembly.

Caption: Modular logic for assembling PROTACs using the deprotected beta-amino ester linker.

Synthesis of PDE10 Inhibitors

Beyond linker chemistry, the

References

- PubChem: Methyl 3-(benzyl(methyl)amino)

- WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors Source: Google Patents URL

- methyl 3-(methylamino)

- Methyl 3-(methylamino)

- 1919590-56-9|tert-Butyl 3-((2-methylbenzyl)amino ... (CAS 17946-01-9 Reference)

- n-benzyl-n-methyl-n-[2-(2-pyridyl)ethyl]amine (Michael Addition Reference)

Sources

- 1. Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors - Google Patents [patents.google.com]

- 4. 1919590-56-9|tert-Butyl 3-((2-methylbenzyl)amino)propanoate|BLD Pharm [bldpharm.com]

- 5. N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE Supplier [benchchem.com]

- 6. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Solubility Profiling of Methyl 3-(benzyl(methyl)amino)propanoate in Organic Solvents

Executive Summary

Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 17946-01-9) is a highly versatile tertiary amine and ester intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. Its molecular architecture—comprising a lipophilic benzyl group, a weakly basic tertiary amine, and a polar methyl ester—dictates a nuanced solubility profile. Understanding this profile is critical for optimizing reaction conditions, liquid-liquid extractions, and downstream purification processes. This whitepaper provides a comprehensive analysis of its physicochemical properties, predictive solvation models, and standardized experimental protocols for solubility determination.

Physicochemical Properties & Solvation Thermodynamics

To accurately predict the solubility of Methyl 3-(benzyl(methyl)amino)propanoate, we must first deconstruct its structural features. The compound possesses a molecular weight of 207.27 g/mol and an XLogP3 of 1.6, indicating moderate lipophilicity and a propensity to partition into organic phases[1].

The Hansen Solubility Parameters (HSP) Framework

Solvation thermodynamics can be mathematically modeled using[2], which divides the total cohesive energy density of a molecule into three distinct intermolecular interactions:

-

Dispersion Forces (

): Driven by the electron cloud of the benzyl ring and the aliphatic propanoate backbone. -

Polar Dipole-Dipole Forces (

): Contributed by the electronegativity differences within the ester carbonyl and the tertiary amine. -

Hydrogen Bonding (

): The tertiary amine nitrogen and ester oxygens act as potent hydrogen bond acceptors. Notably, lacking any N-H or O-H bonds, the molecule cannot act as a hydrogen bond donor.

Solvation mechanisms of Methyl 3-(benzyl(methyl)amino)propanoate via HSP components.

Predictive Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and its structural affinities, Methyl 3-(benzyl(methyl)amino)propanoate exhibits high miscibility in most organic solvents. Because it is typically a liquid at room temperature, "solubility" in many organic solvents practically translates to complete miscibility.

Table 1: Predicted Solubility & Miscibility Profile

| Solvent Category | Representative Solvents | Solubility/Miscibility Level | Mechanistic Rationale |

| Non-Polar | Hexane, Heptane, Toluene | High / Fully Miscible | Strong dispersion force matching ( |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone | Very High | Excellent dipole-dipole alignment ( |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High | Solvents act as H-bond donors to the amine/ester acceptors ( |

| Aqueous/Highly Polar | Water, Aqueous Buffers (pH > 8) | Low (< 5 mg/mL) | High hydrophobic surface area prevents cavity formation in neutral/basic water. |

| Acidic Aqueous | 0.1M HCl, Acidic Buffers (pH < 4) | High (as salt) | Protonation of the tertiary amine forms a highly water-soluble ammonium salt. |

Experimental Methodology: The Shake-Flask Protocol

While predictive models are invaluable for initial screening, empirical validation is mandatory for regulatory submissions and process scale-up. The [3] remains the gold standard for determining equilibrium thermodynamic solubility.

Self-Validating Shake-Flask Methodology

Objective: Determine the absolute thermodynamic solubility of Methyl 3-(benzyl(methyl)amino)propanoate in targeted organic solvents at 25°C. Prerequisites: HPLC-UV system, orbital shaker with temperature control, centrifuge, 0.22 µm PTFE syringe filters.

Step 1: Saturation Preparation

-

Add 2.0 mL of the target organic solvent into a 5 mL amber glass vial.

-

Incrementally add Methyl 3-(benzyl(methyl)amino)propanoate until a visible excess of the compound remains undissolved (indicating supersaturation). Causality Check: An excess solid/immiscible liquid phase is thermodynamically required to establish a true dynamic equilibrium between the undissolved and solute states. Without this excess, the resulting data reflects only concentration, not maximum solubility[4].

Step 2: Thermal Equilibration

-

Seal the vials tightly using PTFE-lined caps to prevent solvent evaporation, which would artificially inflate concentration readings.

-

Place the vials in an orbital shaker set to 25.0 ± 0.1 °C and agitate at 150 RPM for 24 to 48 hours. Causality Check: Extended agitation overcomes the activation energy of dissolution and ensures the system reaches a steady-state thermodynamic equilibrium, preventing false "kinetic solubility" readings.

Step 3: Phase Separation

-

Remove the vials and allow them to stand undisturbed for 2 hours at 25°C to let large particulates settle.

-

Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes.

-

Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality Check: Discard the first 0.5 mL of filtrate. This self-validating step accounts for potential adsorption of the API onto the filter membrane, which could otherwise lead to under-reporting the true solubility.

Step 4: Quantification via HPLC-UV

-

Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile:Water 70:30) to bring the concentration within the linear range of the established calibration curve.

-

Analyze via HPLC using a C18 column and UV detection (typically at 254 nm for the benzyl ring).

-

Calculate the concentration based on the peak area relative to standard solutions.

Step-by-step workflow for the Shake-Flask Method to determine equilibrium solubility.

Implications for Drug Development & Synthesis

The solubility profile of Methyl 3-(benzyl(methyl)amino)propanoate directly dictates downstream chemical engineering strategies:

-

Reaction Solvent Selection: Polar aprotic solvents like DCM or THF are ideal for synthetic steps involving this compound, as they fully dissolve the free base without interfering with electrophilic reagents.

-

Liquid-Liquid Extraction: The compound's high solubility in EtOAc and low solubility in neutral water makes the EtOAc/Water system highly efficient for washing and extracting the free base from aqueous reaction mixtures.

-

Salt Formation & Isolation: If a solid, highly pure form is required for formulation, treating the compound with anhydrous HCl in a non-polar solvent (e.g., diethyl ether or toluene) will trigger rapid crystallization. The resulting hydrochloride salt is insoluble in the non-polar continuous phase and can be easily isolated via filtration.

References

-

PubChem . "Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - Computed Properties". National Center for Biotechnology Information.

-

ResearchGate . "Formulation Using Hansen Solubility Parameters". ResearchGate Scientific Publications.

-

World Health Organization (WHO) . "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification". WHO Technical Report Series.

-

Cornell Law School / U.S. EPA . "40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method". Legal Information Institute.

Sources

- 1. Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. who.int [who.int]

- 4. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

The Architecture of Unnatural Amino Acids: Discovery, Synthesis, and Utility of Methyl 3-(benzyl(methyl)amino)propanoate

Introduction: The Strategic Role of Protected -Amino Acids

In the landscape of modern pharmacophore design, unnatural

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a structural solution to a historical synthetic bottleneck: the controlled synthesis of secondary amines without over-alkylation.

Historical Context and Discovery

The discovery and widespread adoption of Methyl 3-(benzyl(methyl)amino)propanoate is deeply tied to the evolution of the aza-Michael addition —the conjugate addition of amines to

Historically, chemists attempting to synthesize methyl 3-(methylamino)propanoate directly by reacting methylamine with methyl acrylate faced a significant thermodynamic and kinetic challenge: primary amines often undergo a double Michael addition, yielding unwanted tertiary amine byproducts[2].

To circumvent this, a strategic protective-group methodology was developed. By utilizing N-benzylmethylamine as the nucleophile, the secondary amine nature of the starting material strictly limits the reaction to a single addition event[3]. The benzyl group serves a dual purpose:

-

Steric Shielding: It prevents over-alkylation and unwanted side reactions during subsequent peptide coupling phases.

-

Orthogonal Cleavage: It can be cleanly and selectively removed via palladium-catalyzed hydrogenolysis under mild conditions, leaving the methyl ester intact[3].

Mechanistic Causality: The Synthetic Pathway

The synthesis of Methyl 3-(benzyl(methyl)amino)propanoate relies on the inherent electrophilicity of the

Figure 1: Mechanistic pathway from precursors to the deprotected beta-amino acid building block.

Why N-Methylation?

The inclusion of the N-methyl group is not arbitrary. In drug development, N-methylation of peptide bonds eliminates hydrogen bond donors, thereby increasing the lipophilicity and membrane permeability of the resulting peptidomimetic. It also sterically hinders proteases, drastically increasing the half-life of the drug in vivo.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies incorporate specific causality and in-process controls to ensure high fidelity and yield.

Protocol A: Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate

Objective: Achieve mono-addition while preventing acrylate polymerization.

-

Reagent Preparation: Dissolve methyl acrylate (1.2 equivalents) in anhydrous methanol.

-

Causality: Methanol serves as a protic solvent that stabilizes the zwitterionic intermediate of the aza-Michael addition, accelerating the reaction.

-

-

Thermal Control: Cool the solution to 0 °C to -20 °C[3].

-

Causality: Acrylates are prone to radical polymerization. Cooling mitigates this risk and controls the exothermic nucleophilic attack.

-

-

Addition: Add N-benzylmethylamine (1.0 equivalent) dropwise via an addition funnel over 30 minutes.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 to 24 hours.

-

Self-Validation (In-Process Control): Monitor via TLC or

H NMR. The reaction is complete when the distinct vinyl proton multiplets of methyl acrylate (

-

-

Isolation: Remove the solvent under vacuum. Distill the residue under reduced pressure to yield the pure protected intermediate.

Figure 2: Self-validating experimental workflow for the synthesis of the protected intermediate.

Protocol B: Deprotection via Hydrogenolysis

Objective: Cleave the benzyl group to yield Methyl 3-(methylamino)propanoate (CAS: 24549-12-0).

-

System Purge: Charge a Schlenk tube with Methyl 3-(benzyl(methyl)amino)propanoate (e.g., 2 g, 9.64 mmol) dissolved in absolute ethanol (60 mL)[3].

-

Catalyst Addition: Add 500 mg of 10% Pd/C in small portions[3].

-

Causality: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen. Adding it in portions under an inert atmosphere prevents auto-ignition.

-

-

Atmosphere Exchange: Purge the vessel with oxygen-free N

, followed by H -

Reaction: Stir aggressively at room temperature for 48 hours, refilling the H

balloon as needed[3]. -

Filtration & Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the solvent.

-

Self-Validation:

H NMR (CDCl

-

Quantitative Data & Thermodynamic Properties

To facilitate rapid reference for process chemists scaling this reaction, the quantitative physicochemical properties and standard reaction metrics are summarized below.

| Property / Metric | Value | Source |

| IUPAC Name | methyl 3-[benzyl(methyl)amino]propanoate | [1] |

| CAS Number | 17946-01-9 | [1] |

| Molecular Formula | C | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| XLogP3 (Lipophilicity) | 1.6 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Typical Aza-Michael Yield | > 80% (Theoretical) | [4] |

| Typical Hydrogenolysis Yield | Quantitative / High | [3] |

Applications in Drug Development

The primary utility of Methyl 3-(benzyl(methyl)amino)propanoate lies in its downstream application as a precursor for Active Pharmaceutical Ingredients (APIs) and peptidomimetics .

By saponifying the methyl ester post-deprotection, chemists obtain N-methyl-

References

-

PubChem, "Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679", National Institutes of Health (NIH). URL:[Link]

- Google Patents, "CN101687775A - Aldimines and compositions comprising aldamine".

-

Chemical Reviews, "Hydroamination: Direct Addition of Amines to Alkenes and Alkynes", ACS Publications. URL:[Link]

Sources

- 1. Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 4. CN101687775A - Aldimines and compositions comprising aldamine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of Methyl 3-(benzyl(methyl)amino)propanoate via Aza-Michael Addition

Introduction & Mechanistic Overview

The aza-Michael addition is a highly atom-economical and versatile methodology for the construction of carbon-nitrogen bonds, widely utilized in the synthesis of

This application note details a robust, high-yielding protocol for its synthesis utilizing N-benzylmethylamine as the nucleophile and methyl acrylate as the Michael acceptor. The reaction proceeds via the nucleophilic attack of the secondary amine on the

Experimental Design & Rationale

As a self-validating system, this protocol is designed to maximize yield while minimizing environmental impact and operational complexity. The experimental choices are grounded in the following causal relationships:

-

Nucleophilicity vs. Steric Hindrance: N-benzylmethylamine is a secondary amine. While the benzyl group introduces steric bulk compared to simpler amines, it remains highly nucleophilic and readily undergoes conjugate addition to electron-deficient alkenes[2].

-

Stoichiometric Control: Methyl acrylate is highly reactive but volatile and prone to radical polymerization. A slight stoichiometric excess (1.2 equivalents) is used to ensure the complete consumption of the amine and to compensate for any evaporative loss during the reaction.

-

Catalyst & Solvent Causality: While traditional aza-Michael additions are performed in protic solvents like methanol under reflux, modern green chemistry approaches favor solvent-free conditions. The introduction of a catalytic amount (10 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base that activates the system, significantly reducing reaction times from hours to minutes while operating at room temperature[3].

Table 1: Optimization of Reaction Conditions

| Condition | Solvent | Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |

| A (Classic) | Methanol | None | 60 (Reflux) | 4.0 - 6.0 | 85 - 90 |

| B (Optimized) | None (Neat) | DBU (10 mol%) | 25 (RT) | 2.0 - 3.0 | 92 - 96 |

| C (Microwave) | None (Neat) | DBU (10 mol%) | 75 | 0.16 | > 95 |

Note: Condition B is prioritized in the detailed protocol below for its optimal balance of safety, high yield, and operational simplicity without requiring specialized microwave reactors.

Materials & Equipment

-

Reagents:

-

N-benzylmethylamine (CAS: 702-82-9, 1.0 equiv)

-

Methyl acrylate (CAS: 96-33-3, 1.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (CAS: 6674-22-2, 0.1 equiv)

-

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes (for workup and chromatography).

-

Consumables: Silica gel (230-400 mesh), TLC plates (Silica gel 60 F

). -

Equipment: 25 mL round-bottom flask, magnetic stirrer, rotary evaporator, UV lamp (254 nm).

Step-by-Step Protocol: Solvent-Free Synthesis

Step 1: Reaction Setup To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylmethylamine (1.21 g, 10.0 mmol, 1.0 equiv). Place the flask in a room-temperature water bath to act as a heat sink for any mild exothermic activity.

Step 2: Reagent Addition Slowly add methyl acrylate (1.03 g, 1.08 mL, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes. Causality: Dropwise addition prevents localized heating, which could otherwise trigger the unwanted homopolymerization of the acrylate monomer.

Step 3: Catalyst Initiation

Add DBU (152 mg, 150

Step 4: Reaction Execution Seal the flask with a rubber septum and stir the neat mixture vigorously at room temperature (25 °C) for 2 to 3 hours.

Step 5: TLC Monitoring (Self-Validation)

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2 v/v) solvent system. Visualize under UV light (254 nm) and with a ninhydrin or iodine stain. The reaction is deemed complete when the starting amine spot (

Step 6: Quenching & Workup

Dilute the crude mixture with DCM (20 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous

Step 7: Concentration & Purification Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes/EtOAc (85:15).

Step 8: Isolation Collect the product-containing fractions and evaporate the solvent to afford Methyl 3-(benzyl(methyl)amino)propanoate as a clear, pale-yellow oil.

Analytical Characterization

To validate the structural integrity of the synthesized compound, verify against the following expected Nuclear Magnetic Resonance (NMR) benchmarks:

-

H NMR (400 MHz, CDCl

-

C NMR (100 MHz, CDCl

Visualizations

Mechanistic pathway of the Aza-Michael addition to form the target beta-amino ester.

Step-by-step experimental workflow for the solvent-free synthesis and purification.

References

- Title: Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol Source: MDPI URL

- Title: Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes Source: Semantic Scholar / ARKIVOC URL

- Source: Chemical Reviews (ACS Publications)

Sources

Application Note: Integrating Methyl 3-(benzyl(methyl)amino)propanoate into Peptidomimetic SPPS Workflows

Executive Summary & Strategic Utility

Methyl 3-(benzyl(methyl)amino)propanoate is a specialized

Critical Technical Distinction: This molecule is supplied as a methyl ester . It is inactive for direct SPPS coupling in its commercial form. It functions primarily as a Precursor that must be activated via hydrolysis before use.

Once activated to the free acid, it serves two distinct roles in drug design:

-

N-Terminal Capping Motif: It acts as a "dead-end" cap that introduces lipophilicity (benzyl group) and protease resistance (N-methylation +

-backbone), significantly improving the pharmacokinetic (PK) profile of the peptide. -

Intermediate for N-Me-

-Ala: Through solution-phase debenzylation and Fmoc-protection, it can be converted into Fmoc-N-methyl-

Pre-Synthesis Preparation: Activation of the Precursor

Objective: Convert the inactive methyl ester into the reactive free acid, 3-(benzyl(methyl)amino)propanoic acid. Mechanism: Lithium Hydroxide (LiOH) mediated saponification.

Protocol A: Solution-Phase Hydrolysis

Perform this step prior to any SPPS activities.

Reagents:

-

Methyl 3-(benzyl(methyl)amino)propanoate (Starting Material)

-

Lithium Hydroxide monohydrate (LiOH·H₂O)

-

THF/Methanol/Water (3:1:1 v/v/v)

-

1N HCl (for acidification)

-

Ethyl Acetate (for extraction)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equivalent (eq) of the methyl ester in the THF/MeOH/Water solvent mixture (approx. 10 mL per gram of ester).

-

Saponification: Add 2.0 eq of LiOH·H₂O.[1] Stir vigorously at room temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The methyl ester peak (M+ ≈ 207 Da) should disappear, replaced by the acid peak (M+ ≈ 193 Da).

-

-

Work-up:

-

Evaporate organic solvents (THF/MeOH) under reduced pressure.

-

Dilute the remaining aqueous residue with water.

-

Crucial Step: Acidify carefully to pH 3–4 using 1N HCl. Note: Do not go too acidic (pH < 2) as the tertiary amine may form a salt that is difficult to extract.

-

-

Extraction: Extract the aqueous layer 3x with Ethyl Acetate.

-

Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Yield Verification: Expect a viscous oil or low-melting solid. Verify purity via LC-MS (>95% required for SPPS).

SPPS Integration: Coupling Protocol

Challenge: The activated acid is sterically hindered due to the bulky N-benzyl and N-methyl groups. Standard carbodiimide couplings (DIC/Oxyma) are often insufficient. Solution: Use high-efficiency uronium/aminium reagents (HATU) with extended reaction times.

Protocol B: Manual Coupling to Resin-Bound Peptide

Context: This protocol assumes the peptide chain is already synthesized on the resin and the N-terminal Fmoc group has been removed.

Reagents:

-

Activated Acid (from Protocol A)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

-

HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for hindered amines.

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide) - Anhydrous

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (with deprotected N-terminus) in DMF for 20 minutes. Drain.

-

Activation Cocktail (Prepare immediately before use):

-

In a small vial, dissolve 3.0 eq of the Activated Acid (relative to resin loading).

-

Add 2.9 eq of HATU.

-

Add 3.0 eq of HOAt (if available).

-

Dissolve in minimal dry DMF.

-

Add 6.0 eq of DIEA.

-

Observation: The solution may turn yellow. Allow to pre-activate for exactly 2 minutes . Do not exceed 5 minutes to avoid racemization or side reactions.

-

-

Coupling:

-

Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).[2]

-

Validation (The "Self-Validating" Step):

-

Chloranil Test: Standard Kaiser test (Ninhydrin) does not work reliably for secondary amines (if the resin-bound residue is Proline or N-methylated) and may give false negatives here. Use the Chloranil test or micro-cleavage followed by LC-MS to confirm complete coupling.

-

Target Mass: Look for the mass of [Peptide + 175.23 Da] (The mass of the added residue minus water).

-

Technical Logic & Workflow Visualization

The following diagram illustrates the critical path from commercial precursor to final peptide integration, highlighting the steric bottlenecks.

Caption: Workflow converting the inactive methyl ester precursor into a functional SPPS capping unit. Note the critical activation step required before resin contact.

Comparative Data: Coupling Reagent Efficiency

When coupling sterically hindered N-methylated/N-benzylated amino acids, reagent choice is binary: standard reagents fail, advanced reagents succeed.

| Coupling Reagent | Activation Mechanism | Suitability for N-Me/Bn-AA | Recommended Conditions |

| HATU / HOAt | Aza-benzotriazole uronium | Excellent | 3 eq, 2-4h, Optional 50°C heat. Standard for this application. |

| PyAOP | Phosphonium salt | High | Alternative if HATU fails. Good for cyclization. |

| HBTU / HCTU | Benzotriazole uronium | Poor | Steric bulk prevents efficient active ester formation. High deletion sequences likely. |

| DIC / Oxyma | Carbodiimide | Moderate | Acceptable only with microwave heating (75°C+), but slower than HATU. |

Troubleshooting & FAQ

Q: Can I deprotect the Benzyl group on-resin to extend the peptide chain? A: Generally, No . The benzyl group is stable to TFA (cleavage conditions) and Piperidine (Fmoc removal). Removing it requires Hydrogenolysis (H₂/Pd-C), which is difficult to perform on solid phase without specialized high-pressure reactors and compatible resins.

-

Implication: This molecule effectively terminates the peptide chain.

Q: The coupling yield is low (<80%). What next? A:

-

Double Couple: Repeat the coupling step with fresh reagents.

-

Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and solubility.

-

Heat: Apply 50°C for 60 minutes.

Q: Why not use the commercially available Fmoc-N-Me-Beta-Ala-OH? A: If your goal is chain extension, the Fmoc derivative is superior. The specific molecule discussed here (Methyl 3-(benzyl(methyl)amino)propanoate) is specifically valuable for N-benzyl capping, which adds a distinct lipophilic anchor often used to improve membrane permeability or blood-brain barrier transport.

References

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[4] Journal of Peptide Research.[4]

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Context on Benzyl stability vs Fmoc).

-

PubChem. "Methyl 3-(benzyl(methyl)amino)propanoate Compound Summary."

Sources

Application Note: Methyl 3-(benzyl(methyl)amino)propanoate in the Synthesis of Nitrogenous Heterocycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Profile

The synthesis of saturated nitrogenous heterocycles—particularly piperidines, pyrrolidines, and azepines—is a cornerstone of modern drug discovery. Methyl 3-(benzyl(methyl)amino)propanoate (CAS 17946-01-9) serves as a highly versatile, orthogonally protected

The strategic value of this compound lies in its functional group orthogonality. The tertiary amine is protected by a benzyl group, which is highly stable to both the strongly basic conditions required for enolate chemistry and the nucleophilic conditions used in ester manipulations. Unlike Boc or Fmoc protecting groups, the N-benzyl group prevents premature cyclization or degradation and can be cleanly cleaved via catalytic hydrogenolysis under mild, neutral conditions[2].

Physicochemical Properties

-

IUPAC Name: Methyl 3-[benzyl(methyl)amino]propanoate

-

Chemical Formula:

-

Molecular Weight: 207.27 g/mol [1]

-

Appearance: Colorless to pale yellow liquid

Core Application: Synthesis of Piperidine Scaffolds

The most prominent application of Methyl 3-(benzyl(methyl)amino)propanoate is its use as a precursor for 1-alkylpiperidin-4-ones via a multi-step sequence culminating in a Dieckmann condensation[3]. Piperidin-4-ones are critical intermediates for synthesizing fentanyl analogs, paroxetine, and various kinase inhibitors.

Mechanistic Rationale

The pathway requires the unmasking of the secondary amine to allow for chain elongation.

-

Debenzylation: Catalytic hydrogenolysis removes the benzyl group, yielding methyl 3-(methylamino)propanoate[4].

-

Michael Addition: The secondary amine acts as a nucleophile, undergoing a conjugate addition with methyl acrylate to form a symmetrical diester.

-

Dieckmann Condensation: Under strongly basic conditions (NaOMe), the diester undergoes an intramolecular Claisen-type condensation to form a

-keto ester[3]. -

Decarboxylation: Acid-catalyzed hydrolysis of the ester followed by thermal decarboxylation yields the target piperidin-4-one core.

Fig 1: Reaction pathway for the synthesis of 1-methylpiperidin-4-one via Dieckmann Condensation.

Quantitative Data Summary

The following table summarizes the expected yields and critical analytical markers for the piperidine synthesis workflow, allowing researchers to benchmark their experimental success.

| Step | Reaction Type | Reagents & Conditions | Typical Yield | Key Analytical Marker ( |

| 1 | Debenzylation | 92 - 95% | Loss of | |

| 2 | Michael Addition | Methyl acrylate, MeOH, -20 °C to rt, 2 h | 85 - 90% | Appearance of new |

| 3 | Dieckmann Cyclization | NaOMe, Toluene, Reflux, 4 h | 75 - 80% | Formation of |

| 4 | Decarboxylation | 6M HCl, Reflux, 12 h | 80 - 85% | Loss of |

Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Debenzylation)

Objective: Unmask the secondary amine to yield methyl 3-(methylamino)propanoate.

-

Preparation: Charge a flame-dried Schlenk flask with Methyl 3-(benzyl(methyl)amino)propanoate (2.0 g, 9.64 mmol) and dissolve in anhydrous ethanol (60 mL)[2].

-

Catalyst Addition: Carefully add 500 mg of 10% Pd/C in small portions.

-

Expert Insight: Always add Pd/C under a steady stream of nitrogen or argon. Dry Pd/C is highly pyrophoric and can ignite ethanol vapors upon contact with atmospheric oxygen.

-

-

Atmosphere Exchange: Purge the vessel with oxygen-free

three times, followed by three purges with -

Reaction: Stir the mixture vigorously at room temperature for 48 hours.

-

Expert Insight: Vigorous stirring is critical to overcome the mass transfer limitations inherent in triphasic (solid-liquid-gas) hydrogenations.

-

-

Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess ethanol.

-

Self-Validation System: Evaporate a 0.1 mL aliquot and run a rapid

H NMR. The reaction is complete when the benzylic protons (

-

-

Isolation: Remove the solvent under vacuum and distill the residue under reduced pressure (45 °C, 5 Torr) to yield the product as a colorless liquid[4].

Protocol B: Michael Addition & Dieckmann Cyclization

Objective: Construct the piperidine core from the deprotected amine.

-

Michael Addition: Dissolve methyl 3-(methylamino)propanoate (1.0 equiv) in anhydrous methanol (0.5 M) and cool the solution to -20 °C using a dry ice/ethylene glycol bath.

-

Acrylate Addition: Add methyl acrylate (1.2 equiv) dropwise via an addition funnel over 30 minutes[4].

-

Expert Insight: Maintaining the temperature at -20 °C is essential to suppress the spontaneous, exothermic polymerization of methyl acrylate and to prevent unwanted transamidation side reactions.

-

-

Maturation: Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to room temperature. Concentrate under vacuum to isolate the diester intermediate.

-

Dieckmann Condensation: Dissolve the crude diester in anhydrous toluene (0.2 M). Add sodium methoxide (NaOMe, 1.5 equiv) and heat the mixture to reflux.

-

Expert Insight: Toluene is chosen over methanol here because its higher boiling point accelerates the cyclization, and it allows for the azeotropic removal of the methanol byproduct, driving the thermodynamic equilibrium toward the cyclized enolate[3].

-

-

Decarboxylation: Cool the mixture, quench with water, and extract the organic layer. Concentrate the organics, dissolve the resulting

-keto ester in 6M HCl, and heat to reflux for 12 hours.-

Self-Validation System: Monitor the reaction bubbler. The evolution of

gas indicates active decarboxylation. The reaction is complete when gas evolution ceases. Basify and extract to yield 1-methylpiperidin-4-one.

-

Alternative Pathways: Pyrrolidines & Azetidines

While piperidines are the most common target, the debenzylated intermediate can also be diverted to synthesize smaller heterocycles:

-

Pyrrolidines: Reacting methyl 3-(methylamino)propanoate with an

-halo ester (e.g., ethyl bromoacetate) yields an asymmetric diester. Subsequent Dieckmann condensation forms a 5-membered 3-oxopyrrolidine ring. -

Azetidines: Direct cyclization of

-amino esters into

References

-

Title: Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Ketone Enolization by Lithium Hexamethyldisilazide: Structural and Rate Studies of the Accelerating Effects of Trialkylamines Source: ResearchGate URL: [Link]

Sources

- 1. Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 3-(benzyl(methyl)amino)propanoate

Abstract & Scope

This technical guide details the protocol for the reverse-phase HPLC purification of Methyl 3-(benzyl(methyl)amino)propanoate (CAS: 23574-01-8). As a tertiary amine possessing a labile methyl ester moiety, this molecule presents a classic chromatographic challenge: balancing the suppression of silanol interactions (tailing) with the chemical stability of the ester group.

This protocol moves beyond generic "cookbooks" by establishing a causality-driven workflow . We utilize a low-pH ion-suppression strategy to protonate the basic nitrogen (

Physicochemical Profile & Separation Logic

Understanding the analyte is the prerequisite for separation.

| Property | Value / Characteristic | Chromatographic Implication |